molecular formula C16H14FNO2 B7467943 N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B7467943
M. Wt: 271.29 g/mol
InChI Key: ZAPKKMCZPYDTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as FUB-144, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the active ingredient in cannabis. FUB-144 is commonly used in scientific research to study the effects of synthetic cannabinoids on the human body.

Mechanism of Action

N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide acts on the same receptors in the brain and body as THC, the primary psychoactive component of cannabis. Specifically, it binds to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in regulating a wide range of physiological processes, including pain perception, appetite, and mood. N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of THC.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects on the human body. In animal studies, it has been shown to produce similar effects to THC, including analgesia, hypothermia, and decreased locomotor activity. N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, although further research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is that it is a well-characterized synthetic cannabinoid that has been extensively studied. This makes it a useful reference standard for analytical methods and allows for more accurate comparisons between different synthetic cannabinoids. However, one limitation of using N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is that it may not accurately reflect the effects of other synthetic cannabinoids, which can have different chemical structures and binding affinities for the CB1 and CB2 receptors.

Future Directions

There are several potential future directions for research on N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide and synthetic cannabinoids more broadly. One area of interest is the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. Another area of interest is the development of new analytical methods for detecting and quantifying synthetic cannabinoids in biological samples. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on human health, particularly with regards to their potential for addiction and other negative health outcomes.

Synthesis Methods

N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is synthesized through a complex chemical process that involves the reaction of 5-fluoro-2-methylphenylacetic acid with 1-(2,3-dihydro-1-benzofuran-2-yl)ethanone in the presence of a catalyst. The resulting product is then purified through various methods, including chromatography and recrystallization.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is commonly used in scientific research to study the effects of synthetic cannabinoids on the human body. It is often used as a reference standard in analytical methods to identify and quantify synthetic cannabinoids in biological samples. N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been used in studies to investigate the pharmacological properties of synthetic cannabinoids, including their effects on the central nervous system and their potential therapeutic applications.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-10-6-7-12(17)9-13(10)18-16(19)15-8-11-4-2-3-5-14(11)20-15/h2-7,9,15H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPKKMCZPYDTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide

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